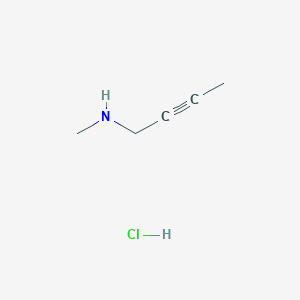
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1595854-55-9 . It has a molecular weight of 299.08 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrFN2O4S/c7-3-1-6 (15 (9,13)14)5 (10 (11)12)2-4 (3)8/h1-2H, (H2,9,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis of Novel Compounds and Reagents
- Development of New Fluorosulfonylation Reagents : Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent was used for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Antibacterial and Antifungal Applications
- Antimicrobial Potency of Sulfonamides and Carbamates : D. B. Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity. Molecular docking studies of these compounds indicated good binding affinities with amino acids at the active enzyme site (Janakiramudu et al., 2017).
Novel Synthesis Methods
- Innovative Synthetic Pathways : A. Courtin (1982) explored the synthesis of sulfonated derivatives of 4-fluoroaniline, demonstrating novel synthetic routes to produce these compounds (Courtin, 1982).
Chemical Reaction Studies
- Reactivity of Radical Anions : S. Ernst et al. (2013) investigated the reactivity of radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids, showing a contrast to their behavior in conventional non-aqueous solvents. This highlights the influence of the solvent on the reactivity of radical anions (Ernst et al., 2013).
Anticancer Research
- Synthesis of Anticancer Compounds : Q. Miao et al. (2010) synthesized a compound with anticarcinogenic activity against HL-60 and BEL-7402 cancer cells. This research contributes to the development of new anticancer agents (Miao, Yan, & Zhao, 2010).
Metabolism Studies
- Metabolism of Halogenonitrobenzenes : H. G. Bray et al. (1958) examined the metabolism of halogenonitrobenzenes in rabbits, shedding light on the biological processing of these compounds (Bray, James, & Thorpe, 1958).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O4S/c7-3-1-6(15(9,13)14)5(10(11)12)2-4(3)8/h1-2H,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLUOYFSJJILOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

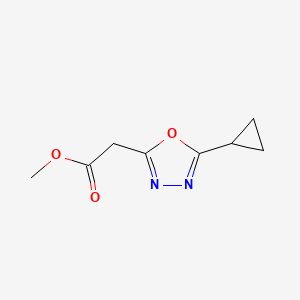
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
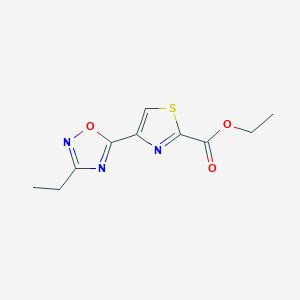
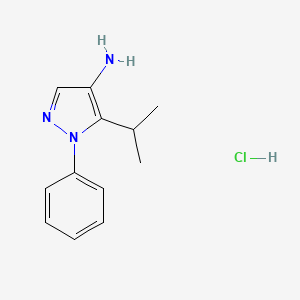
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)

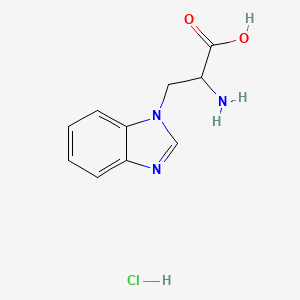
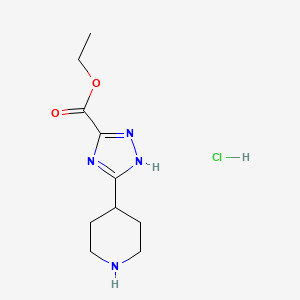
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
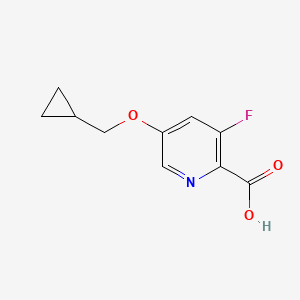
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
